Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring an 8-azaspiro[4.5]decane core. This structure comprises a piperidine ring fused to a cyclohexane ring via a spiro junction. Key functional groups include:
- tert-Butyl carbamate (Boc) group: Provides steric protection for the nitrogen atom, enhancing stability during synthetic processes .
The molecular formula is C₁₉H₂₉NO₄ (calculated based on structural analogs in and ), with a molecular weight of approximately 347.44 g/mol. The E/Z isomerism of the propen-1-yl group is critical; confirms the E-configuration via NOE correlations in related compounds .
Properties
IUPAC Name |
tert-butyl 3-(3-ethoxy-3-oxoprop-1-enyl)-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4/c1-5-23-16(21)7-6-15-8-9-19(14-15)10-12-20(13-11-19)17(22)24-18(2,3)4/h6-7,15H,5,8-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDCMDURHFEEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Step Synthesis Approach (Based on CN Patent CN111518015A)
A robust and scalable four-step synthesis method has been reported for closely related tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate derivatives, which can be adapted for the target compound with the ethoxy-oxopropenyl substituent. The steps are as follows:
| Step | Description | Reagents & Conditions | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile | p-Methylsulfonylmethylisocyanide, potassium tert-butoxide | Glycol dimethyl ether + Ethanol | 0-20 | - | - |
| 2 | Alkylation of nitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) | LDA, 1-bromo-2-chloroethane | Toluene | 0-20 | 12.5 h | - |
| 3 | Reduction and cyclization of alkylated intermediate with Raney nickel hydrogenation, followed by reaction with tert-butyl dicarbonyl anhydride | Raney Ni, H2, tert-butyl dicarbonyl anhydride | Methanol | 50 | 6 h | - |
| 4 | Deprotection of tert-butyl group using pyridinium p-toluenesulfonate | Pyridinium p-toluenesulfonate | Acetone + Water | 70 | 15 h | - |
This method emphasizes the use of cheap, easily available starting materials and conditions amenable to scale-up, with controlled reaction parameters for reproducibility.
Reaction Details and Notes
- Step 1: The initial step forms the nitrile derivative via base-promoted isocyanide addition to the spiroketone. The mixed solvent system ensures solubility and reaction control at low temperatures.
- Step 2: The alkylation step introduces the 2-chloroethyl side chain, critical for subsequent cyclization. LDA serves as a strong base to deprotonate the nitrile intermediate.
- Step 3: Hydrogenation with Raney nickel reduces the nitrile to an amine, which cyclizes intramolecularly. The subsequent reaction with tert-butyl dicarbonyl anhydride installs the tert-butyl carbamate protecting group.
- Step 4: Final deprotection under acidic conditions yields the tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate, ready for further functionalization to introduce the ethoxy-oxopropenyl moiety.
Incorporation of the 3-Ethoxy-3-oxoprop-1-en-1-yl Side Chain
While direct literature on the exact preparation of tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate is limited, the installation of the 3-ethoxy-3-oxoprop-1-en-1-yl group is commonly achieved via:
- Knoevenagel condensation between the spirocyclic amine or ketone intermediate and ethyl acetoacetate or its derivatives under basic or acidic catalysis.
- Alternatively, Michael addition or acylation reactions using ethyl vinyl ketone or ethoxy-substituted α,β-unsaturated esters.
These reactions require careful control of temperature and pH to avoid side reactions and ensure regioselectivity.
Comparative Data Table of Reaction Parameters
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
|---|---|---|---|---|
| Solvent | Glycol dimethyl ether + Ethanol | Toluene | Methanol | Acetone + Water |
| Temperature (°C) | 0-20 | 0-20 | 50 | 70 |
| Reaction Time | - | 12.5 h | 6 h | 15 h |
| Catalyst/Base | Potassium tert-butoxide | Lithium diisopropylamide | Raney Nickel, H2 | Pyridinium p-toluenesulfonate |
| Key Transformation | Nitrile formation | Alkylation | Reduction & cyclization | Deprotection |
Additional Research Insights
- The patent EP 1 603 901 B1 describes related spirocyclic compounds with various substituents and their preparation, highlighting the versatility of the spiro[4.5]decane scaffold and the importance of protecting groups such as tert-butyl esters for stability during synthesis.
- The use of triphenylphosphine and diethyl azodicarboxylate in Mitsunobu-type reactions has been reported for related azaspiro compounds, suggesting potential alternative routes to functionalize the nitrogen or adjacent carbons.
- Commercial availability of related tert-butyl azaspirocarboxylates with high purity (97%) and detailed physicochemical data (boiling point, flash point) supports the feasibility of large-scale synthesis and storage under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Spirocyclic compounds with azaspiro[4.5]decane frameworks are widely explored in drug discovery due to their conformational rigidity and ability to mimic bioactive scaffolds. Below is a detailed comparison:
Structural Variations in Spirocyclic Cores
Key Observations :
- The target compound is unique in its propen-1-yl enoate substituent, enabling reactivity distinct from ketone- or dioxo-containing analogs.
- Triazaspiro derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, making them suitable for enzyme active-site targeting .
Functional Group Modifications
Ester Variations
- Ethoxy vs. Methoxy: describes tert-butyl (E)-7-(2-methoxy-2-oxoethylidene)-8-azaspiro[4.5]decane-8-carboxylate (4t), where the ethoxy group in the target compound is replaced with methoxy. This minor alteration impacts lipophilicity (ClogP: ~3.5 vs. ~3.0) and metabolic stability .
- Cyano Derivatives: synthesizes tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, demonstrating how cyano groups enhance electrophilicity for nucleophilic additions .
Amino and Hydroxy Modifications
- Aminomethyl: highlights tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride, where the propen-1-yl group is replaced with aminomethyl. This introduces a basic nitrogen, improving water solubility .
- Hydroxy : details tert-butyl 1-benzyl-3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate, where a hydroxyl group at position 3 enables hydrogen bonding but reduces metabolic stability .
Q & A
Q. Critical Parameters :
- Use of anhydrous solvents (THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups.
- Monitoring reaction progress via TLC or LCMS to minimize side products.
Advanced: How can researchers resolve contradictions in reported reaction yields for spirocyclic compound synthesis?
Answer:
Discrepancies in yields (e.g., 38% vs. 90% in similar steps ) often stem from:
- Reaction Scale : Smaller scales (<10 mmol) may suffer from inefficiencies in mixing or heat transfer.
- Catalyst Purity : Trace metals in reagents (e.g., Pd catalysts) can alter outcomes.
- Workup Protocols : Differences in extraction efficiency (e.g., aqueous washes vs. direct concentration).
Q. Methodological Recommendations :
- Replicate conditions from high-yield procedures (e.g., ’s use of sodium hydrogen sulfate for acidification).
- Conduct kinetic studies (sampling at intervals) to identify bottlenecks.
- Compare analytical data (e.g., ¹H NMR shifts for key protons) to confirm product consistency across methods .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Critical for confirming spirocyclic structure. Key signals include:
- δ 1.4 ppm (t-Bu) : Singlet integrating for 9 protons.
- δ 4.1–4.3 ppm (ethoxy group) : Quartet for CH₂CH₃ .
- δ 5.5–6.5 ppm (propenyl doublet) : Confirms α,β-unsaturated ester .
- LCMS/HRMS : Validates molecular weight (e.g., [M+H]⁺ = 354.2) and detects impurities .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (enone) .
Advanced: How can researchers design spirocyclic analogs to probe structure-activity relationships (SAR) in enzyme inhibition?
Answer:
- Core Modifications :
- Spiro Ring Size : Replace the 8-azaspiro[4.5] core with 7- or 9-membered rings to assess steric effects .
- Functional Groups : Substitute the ethoxy ester with amides or ketones to alter hydrogen-bonding interactions .
- Biological Assays :
- Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., proteases).
- Compare IC₅₀ values of analogs (e.g., tert-butyl 4-oxo-2-phenyl derivatives showed antimalarial activity ).
- Computational Modeling :
- Perform docking studies (AutoDock Vina) to predict binding poses and guide synthetic priorities .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Scaffold for Drug Discovery : Its spirocyclic structure mimics natural substrates, making it useful for:
- Enzyme Inhibitors : Targets include kinases and proteases .
- Receptor Modulators : GPCRs (e.g., dopamine receptors) due to conformational rigidity .
- Library Synthesis : Diversify via Suzuki couplings or reductive amination to generate lead compounds .
Advanced: How can researchers address low solubility in biological assays?
Answer:
- Formulation Strategies :
- Structural Tweaks :
Basic: How is the purity of this compound validated in academic research?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradients) with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C 58.93%, H 8.13%, N 4.91% ).
- Melting Point : Sharp range (e.g., 123–125°C) confirms crystallinity and absence of polymorphs .
Advanced: What strategies mitigate racemization during synthesis of chiral spirocyclic derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
